N-(2,5-dichlorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
Description
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-4-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O3/c1-2-30-17-8-5-15(6-9-17)19-11-12-22(29)27(26-19)13-3-4-21(28)25-20-14-16(23)7-10-18(20)24/h5-12,14H,2-4,13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXTXSIHDJBIIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridazinone core: This step involves the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate to form 4-ethoxyphenylhydrazine. This intermediate is then reacted with a suitable diketone to form the pyridazinone ring.
Attachment of the butanamide chain: The pyridazinone intermediate is then reacted with 4-bromobutanoyl chloride in the presence of a base such as triethylamine to form the butanamide chain.
Introduction of the dichlorophenyl group: Finally, the compound is reacted with 2,5-dichlorobenzoyl chloride under basic conditions to introduce the dichlorophenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of automated reactors, continuous flow chemistry, and other advanced techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(2,5-dichlorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a)
- Structure: Features a benzyloxy group at the pyridazinone 3-position and a benzenesulfonamide moiety.
- Synthesis: Prepared via benzyl bromide alkylation of a hydroxy-pyridazinone precursor in DMF with potassium carbonate .
- The sulfonamide group in 5a is absent in the target compound, which instead has a dichlorophenyl-butaneamide chain. This substitution likely increases lipophilicity and alters target selectivity .
| Property | Target Compound | Compound 5a |
|---|---|---|
| Molecular Weight | ~461.3 g/mol | ~369.4 g/mol |
| Key Substituents | 4-ethoxy, 2,5-dichloro | Benzyloxy, sulfonamide |
| Predicted logP | ~3.2 | ~2.1 |
| Synthetic Route | Alkylation/amide coupling | Benzyl bromide alkylation |
Butanamide-Linked Pharmacophores
(R/S)-N-[(Stereo-varied cores)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...-yl]butanamide derivatives (m, n, o)
- Structure: Complex stereoisomeric butanamides with tetrahydropyrimidinyl and dimethylphenoxy groups (Pharmacopeial Forum PF 43(1), 2017) .
- Key Differences: The target compound lacks the tetrahydropyrimidinyl and dimethylphenoxy motifs, which in derivatives m, n, and o are critical for binding to proteolytic enzymes (e.g., thrombin). The dichlorophenyl group in the target compound may confer distinct electronic effects compared to the dimethylphenoxy group, altering receptor affinity or metabolic pathways .
| Property | Target Compound | Derivatives m/n/o |
|---|---|---|
| Core Structure | Pyridazinone | Tetrahydropyrimidinyl |
| Key Functional Groups | Dichlorophenyl, ethoxy | Dimethylphenoxy, acetamido |
| Biological Target | PDE/COX (hypothesized) | Proteases (e.g., thrombin) |
Research Findings and Implications
- The dichlorophenyl group may enhance blood-brain barrier penetration compared to sulfonamide analogs.
- Metabolic Stability : Ethoxy substituents generally resist first-pass metabolism better than benzyloxy groups, as seen in comparative studies of 5a analogs .
Biological Activity
N-(2,5-Dichlorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound has been linked to its role as an inhibitor of specific protein targets involved in disease pathways. Preliminary studies suggest that it may act on the epidermal growth factor receptor (EGFR) and other kinases, which are crucial in cancer cell proliferation and survival .
2. In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using standard assays such as the MTT assay and SRB assay.
These results indicate that the compound has a potent inhibitory effect on cell growth, particularly in breast and colon cancer cell lines.
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer potential of this compound in combination with standard chemotherapeutics. The combination therapy showed enhanced efficacy compared to monotherapy, suggesting a synergistic effect that warrants further investigation .
Case Study 2: Safety Profile
A safety assessment was conducted using normal human lung fibroblast cells (MRC-5), which revealed minimal cytotoxicity at therapeutic concentrations. The selectivity index (SI), calculated as CC50/IC50, indicated a favorable safety profile for potential clinical applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
